molecular formula C21H18BrNO3 B11504542 1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B11504542
M. Wt: 412.3 g/mol
InChI Key: BEJYSVKSOAUXDA-UHFFFAOYSA-N
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Description

1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound with the molecular formula C21H18BrNO3 It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a phenyl ring, which is further fused to a benzoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.

    Cyclization: Formation of the benzoquinoline structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMO-5-METHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-BROMO-5-ETHOXY-4-METHYLPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness

1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is unique due to the specific combination of functional groups and its potential applications in various fields. The presence of the ethoxy and hydroxyl groups, along with the bromine atom, provides distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C21H18BrNO3/c1-2-26-18-10-13(9-16(22)21(18)25)15-11-19(24)23-17-8-7-12-5-3-4-6-14(12)20(15)17/h3-10,15,25H,2,11H2,1H3,(H,23,24)

InChI Key

BEJYSVKSOAUXDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)Br)O

Origin of Product

United States

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